molecular formula C11H12N2O3 B2400789 N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1428367-60-5

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2400789
CAS No.: 1428367-60-5
M. Wt: 220.228
InChI Key: MQMPZMCSPZRULL-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is an organic compound that features both furan and isoxazole rings

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

Safety and Hazards

The safety and hazards associated with furan derivatives can vary widely depending on their specific structure. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for each compound for detailed safety information .

Future Directions

The field of furan chemistry is a vibrant area of research with many potential future directions. This includes the development of new synthetic methods, the exploration of new reactions, and the design of new furan-based molecules with potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves the formation of the furan and isoxazole rings followed by their coupling. One common method includes the reaction of 2-furoic acid with appropriate amines under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) in a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable processes that ensure high yields and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of biocatalysts and green chemistry principles is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Both the furan and isoxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the isoxazole ring can yield isoxazolines .

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Similar in structure but lacks the isoxazole ring.

    Isoxazole-3-carboxamide: Similar in structure but lacks the furan ring.

    2,5-Furandicarboxylic acid: Contains two furan rings but no isoxazole ring.

Uniqueness

This dual-ring structure allows for a broader range of chemical reactions and interactions compared to compounds with only one of these rings .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8-6-10(13-16-8)11(14)12-4-2-9-3-5-15-7-9/h3,5-7H,2,4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMPZMCSPZRULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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